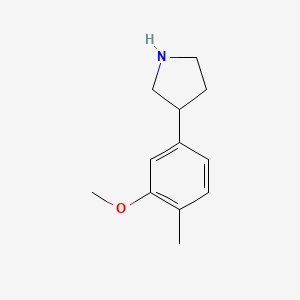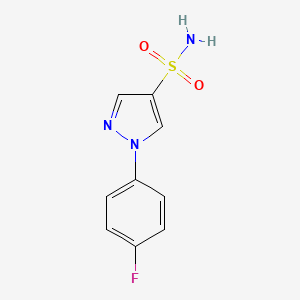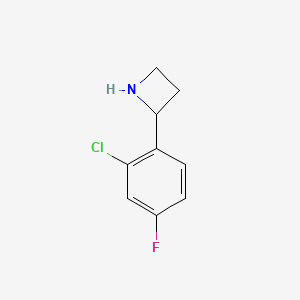
3-(3-Methoxy-4-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxy-4-methylphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a methoxy-methylphenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates . The methoxy-methylphenyl group adds further complexity and potential biological activity to the molecule.
Méthodes De Préparation
The synthesis of 3-(3-Methoxy-4-methylphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxy-4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product in good yield .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or continuous flow synthesis, to ensure high efficiency and purity of the final product .
Analyse Des Réactions Chimiques
3-(3-Methoxy-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include mild temperatures, atmospheric pressure, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
3-(3-Methoxy-4-methylphenyl)pyrrolidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-Methoxy-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The methoxy-methylphenyl group can further enhance these interactions by providing additional binding sites and increasing the compound’s overall affinity for its targets .
Comparaison Avec Des Composés Similaires
3-(3-Methoxy-4-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
3-(3-Methoxyphenyl)pyrrolidine: Lacks the methyl group, which may result in different biological activity and pharmacokinetic properties.
3-(4-Methylphenyl)pyrrolidine: Lacks the methoxy group, which may affect its binding affinity and overall potency.
3-(3-Methoxy-4-chlorophenyl)pyrrolidine: Contains a chlorine atom instead of a methyl group, potentially altering its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide a distinct profile of biological activity and chemical reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-(3-methoxy-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-10(7-12(9)14-2)11-5-6-13-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |
Clé InChI |
BUMLOWGIFYTUTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2CCNC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)
![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)



![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)





